
Semicarbazide hydrochloride
Overview
Description
Semicarbazide hydrochloride (NH₂CONHNH₂·HCl, CAS 563-41-7) is a white crystalline solid with a molecular weight of 111.53 g/mol and a melting point of 173–177°C . It is widely used as a reagent in organic synthesis, particularly for preparing semicarbazones via condensation reactions with aldehydes or ketones . For example, it reacts with aryl aldehydes in ethanol under acidic conditions to yield arylsemicarbazones, which are studied for anticancer properties .
Notably, this compound serves as a precursor for detecting nitrofuran antibiotic residues in food (e.g., nitrofurazone metabolite SEM) . However, it is classified as a Group 3 carcinogen by IARC due to concerns about chronic toxicity in animal studies . Industrially, it is purified via recrystallization from aqueous ethanol or methanol-water mixtures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Semicarbazide hydrochloride can be synthesized by treating urea with hydrazine. The reaction is as follows:
OC(NH2)2 + N2H4 → OC(NH2)(N2H3) + NH3
A further reaction with hydrazine can yield carbohydrazide:
OC(NH2)(N2H3) + N2H4 → OC(N2H3)2 + NH3
Another method involves reacting an aqueous hydrazine solution with urea at temperatures ranging from 80°C to 130°C. The reaction mixture is then treated with alcohol and anhydrous hydrogen chloride to precipitate this compound .
Industrial Production Methods: In industrial settings, this compound is produced by reacting carbon monoxide with hydrazine at superatmospheric pressures and temperatures between 0°C and 200°C in the presence of a catalytic amount of a metal carbonyl. The resulting semicarbazide is then acidified to yield the desired salt .
Chemical Reactions Analysis
Types of Reactions: Semicarbazide hydrochloride undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aldehydes and ketones to form semicarbazones via a condensation reaction.
Oxidation Reactions: Semicarbazide can be oxidized under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Condensation Reactions: Common reagents include aldehydes and ketones. The reaction typically occurs under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Major Products Formed:
Semicarbazones: Formed from the reaction with aldehydes and ketones.
Oxidized Products: Various oxidized derivatives depending on the oxidizing agent used.
Scientific Research Applications
Organic Synthesis
Semicarbazide hydrochloride is primarily utilized as a derivatizing agent for carbonyl compounds. The formation of semicarbazones involves the condensation reaction between semicarbazide and aldehydes or ketones, leading to crystalline products with distinct melting points. This property facilitates the purification and identification of reaction products.
Applications in Organic Chemistry
- Synthesis of Semicarbazones: The reaction produces semicarbazones that can be isolated and characterized due to their high melting points.
- Heterocyclic Compounds: It is also employed in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry .
Analytical Chemistry
In analytical chemistry, this compound plays a crucial role in the detection and quantification of carbonyl compounds through thin-layer chromatography (TLC). It reacts with α-keto acids to form colored derivatives that can be visualized under ultraviolet light.
Case Study: TLC Applications
- A study demonstrated the effectiveness of semicarbazide in staining α-keto acids on TLC plates, enhancing detection sensitivity .
Biochemical Applications
This compound has been identified as an important compound in several biochemical applications:
- Urease Inhibition: It serves as a substrate for urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This property is exploited in studies related to nitrogen metabolism.
- MAO Inhibition: As an MAO inhibitor, this compound can modulate neurotransmitter levels, making it relevant in neuropharmacological research .
Medicinal Chemistry
Research indicates that semicarbazide derivatives exhibit antiviral, anti-infective, and antineoplastic activities. These properties are attributed to their ability to bind metal ions such as copper and iron within biological systems.
Applications in Drug Development
- Semicarbazides have been used in the synthesis of nitrofuran antibacterials like furazolidone and nitrofurantoin, highlighting their significance in pharmaceutical formulations .
Environmental Applications
Recent studies have explored the use of this compound in environmental science, particularly for detecting contaminants such as melamine in food products. Its ability to form stable derivatives with specific contaminants makes it a useful tool for monitoring food safety .
Summary Table of Applications
Application Area | Specific Uses | Notes |
---|---|---|
Organic Synthesis | Derivatizing agent for carbonyl compounds | Forms semicarbazones |
Analytical Chemistry | Detection of α-keto acids via TLC | Enhances visualization under UV light |
Biochemical Research | Urease substrate; MAO inhibitor | Important for nitrogen metabolism studies |
Medicinal Chemistry | Synthesis of antibacterials | Includes drugs like furazolidone |
Environmental Monitoring | Detection of melamine | Useful for food safety assessments |
Mechanism of Action
The mechanism of action of semicarbazide hydrochloride involves its binding to specific molecular targets:
RNA and DNA Binding: It binds to cytosine residues in RNA and deoxycytosine residues in DNA, affecting nucleic acid function.
Metal Ion Binding: Semicarbazide products, such as semicarbazones, exhibit antiviral, antiinfective, and antineoplastic activities through binding to copper or iron in cells.
Comparison with Similar Compounds
Semicarbazide hydrochloride shares structural and functional similarities with other semicarbazide derivatives but differs in reactivity, applications, and safety profiles. Below is a detailed comparison:
4-Phenylthis compound (4-PSCH)
- Structure/Formula : C₇H₁₀ClN₃O (CAS 5441-14-5).
- Properties : High solubility in aqueous solutions, low toxicity compared to this compound .
- Applications : Used in chromatography and spectroscopy due to its stability and compatibility with aqueous systems .
- Advantages : Reduced toxicity makes it safer for laboratory use.
Thiothis compound
- Structure/Formula : NH₂CSNHNH₂·HCl.
- Properties : Contains a sulfur atom instead of oxygen, altering nucleophilicity.
- Applications : Forms thiosemicarbazones with antitumor and antimicrobial activity .
- Differentiation : Reacts preferentially with thiocarbonyl-containing compounds, unlike this compound .
Boc-Semicarbazide
- Structure/Formula : (C₅H₉O₂)CONHNH₂ (CAS N/A).
- Properties : Protected amine group enhances stability in basic conditions.
- Applications : Intermediate in peptide synthesis; deprotected with HCl/dioxane to regenerate this compound .
Nitrosemicarbazide
- Structure/Formula: NH₂CON(NO)NH₂.
- Properties : Contains a nitroso group, increasing oxidative reactivity.
- Applications : Used in pyrazole synthesis via acid-catalyzed cyclization reactions .
Comparative Data Table
Key Research Findings
Synthesis Efficiency: this compound reacts with aldehydes (e.g., ortho-phthalaldehyde) in ethanol/CH₃COONa to form disemicarbazones with >95% yield .
Biological Activity : Arylsemicarbazones derived from this compound show IC₅₀ values <10 μM against breast cancer cell lines .
Safety Concerns : Chronic exposure to this compound induces vascular lesions in rats at doses >50 mg/kg .
Regulatory Status: Banned in food products by EFSA due to carcinogenic risks; detection limits set at 0.247 μg/L in fish .
Q & A
Q. Basic: How to determine the optimal concentration of semicarbazide hydrochloride for neutralizing streptomycin in microbiological assays?
Methodological Answer:
- Step 1: Identify the test organism (e.g., Bacillus subtilis ATCC 6633) and incubation temperature (30°C vs. 37°C). For B. subtilis, start with 1.5 mg/mL semicarbazide HCl to neutralize 100 µg/mL streptomycin during 180 min incubation at 30°C .
- Step 2: Adjust concentration based on incubation time. For 30 min at 30°C, use 2.0 mg/mL; for 37°C, increase to 3.0–4.0 mg/mL .
- Step 3: Validate with control assays to ensure semicarbazide does not inhibit the organism itself (e.g., Sarcina lutea is inhibited at 6.0 mg/mL) .
Q. Basic: What are the best practices for preparing and storing this compound stock solutions?
Methodological Answer:
- Preparation: Dissolve in 50 mM potassium phosphate buffer (pH 7.4) for derivatization (2 M working concentration) or DMSO (246.57 mM solubility) for biological assays .
- Storage: Store powder at -20°C for 3 years; solutions at -80°C for 2 years. Avoid repeated freeze-thaw cycles .
- Safety: Use gloves and eye protection; handle in fume hoods due to potential carcinogenicity .
Q. Basic: How to optimize this compound derivatization in blood sample preparation?
Methodological Answer:
- Step 1: Apply 10–50 µL of 2 M semicarbazide HCl to dried blood spot (DBS) paper. Dry for 2 h before adding analyte .
- Step 2: Test derivatization efficiency via LC-MS/MS, adjusting volumes (e.g., 20 µL optimal for cyclophosphamide analysis) .
- Step 3: Validate recovery rates using internal standards (e.g., ¹³C/¹⁵N-labeled semicarbazide for isotopic correction) .
Q. Advanced: How to synthesize and characterize metal complexes using semicarbazide-derived ligands?
Methodological Answer:
- Synthesis: React semicarbazide HCl with 2,5-diamino-1,3,4-thiadiazole under reflux (ethanol, triethylamine) to form tridentate ligands. Coordinate with metal ions (e.g., Cu²⁺, Fe³⁺) via S and N atoms .
- Characterization:
Q. Advanced: How to resolve discrepancies in semicarbazide’s antibiotic-neutralizing effects across drug classes?
Methodological Answer:
- Step 1: Compare structural targets. Semicarbazide neutralizes aminoglycosides (e.g., kanamycin) at 1.0–1.5 mg/mL but not penicillins, likely due to β-lactam ring stability .
- Step 2: Validate with dual-assay systems. For example, use B. subtilis for streptomycin neutralization and S. aureus for kanamycin, controlling for temperature (30°C vs. 37°C) .
- Step 3: Assess interference using HPLC to quantify residual antibiotic activity post-neutralization .
Q. Advanced: How to evaluate the genotoxic potential of this compound in vitro?
Methodological Answer:
- DNA Damage Assay: Incubate semicarbazide (1–10 mM) with Cu(II) and ³²P-labeled DNA fragments (e.g., c-Ha-ras-1 proto-oncogene). Detect strand breaks via gel electrophoresis .
- Mechanistic Insight: Use electron paramagnetic resonance (EPR) to confirm carbamoyl radical (·CONH₂) formation, which induces sequence-specific damage at thymine/cytosine residues .
- Controls: Include catalase (inhibits H₂O₂-mediated damage) and bathocuproine (chelates Cu(I)) to differentiate oxidative vs. radical pathways .
Q. Advanced: How to analyze thermal decomposition products of this compound?
Methodological Answer:
- Techniques: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition stages (onset at ~170°C) .
- Structural Analysis: Post-decomposition, characterize residues via FT-IR (loss of NH₂ peaks) and XRD to identify crystalline byproducts (e.g., ammonia, cyanuric acid) .
- Safety: Conduct in inert atmospheres (N₂) to prevent explosive gas formation .
Q. Advanced: What considerations apply when using isotopically labeled semicarbazide (e.g., ¹³C/¹⁵N₂) in tracer studies?
Methodological Answer:
- Isotopic Purity: Verify ≥98% purity via NMR or LC-HRMS to avoid interference in quantitative assays .
- Application: Use in mass spectrometry for detecting nitrofuran metabolites in food (e.g., SEM in shrimp). Spike with ¹³C/¹⁵N₂-SEM HCl as an internal standard .
- Handling: Store labeled compounds at 0–6°C; minimize light exposure to prevent degradation .
Properties
Key on ui mechanism of action |
Semicarbazide, a hydrazine derivative, is carcinogenic to mice but shows no or little mutagenicity in the Salmonella-microsome test. To clarify whether or not the genotoxic mechanism contributes to the non-mutagenic carcinogenicity of semicarbazide, ...DNA damage induced by semicarbazide /was investigated/ using 32P-5'-end-labeled DNA fragments obtained from the c-Ha-ras-1 protooncogene and the p53 tumor suppressor gene. Semicarbazide caused DNA damage frequently at the thymine and cytosine residues in the presence of Cu(II). Catalase and bathocuproine partially inhibited DNA damage, suggesting that hydrogen peroxide plus Cu(I) participates in DNA damage. When a high concentration of semicarbazide was used in the presence of catalase, DNA damage was induced, especially at G in 5'-AG and slightly at 5'-G in GG and GGG sequences. An electron paramagnetic resonance (EPR) spectroscopic study has confirmed that the reaction of semicarbazide with Cu(II) produces carbamoyl radicals (.CONH2), possibly generated via the nitrogen-centered radicals of semicarbazide. Azodicarbonamide also produced carbamoyl radicals and induced DNA damage frequently at 5'-G in GG and GGG sequences, suggesting that carbamoyl radicals participate in this sequence-specific DNA damage by semicarbazide. On the basis of... previous reports, ...the sequence-specific DNA damage at G in 5'-AG in the present study is due to the nitrogen-centered radicals. This study has shown that semicarbazide induces DNA damage in the presence of Cu(II) through the formation of hydrogen peroxide and Cu(I). In addition, semicarbazide-derived free radicals participate in DNA damage. DNA damage induced by these reactive species may be relevant to the carcinogenicity of semicarbazide. /Semicarbazide/ |
---|---|
CAS No. |
563-41-7 |
Molecular Formula |
CH6ClN3O |
Molecular Weight |
111.53 g/mol |
IUPAC Name |
aminourea;hydron;chloride |
InChI |
InChI=1S/CH5N3O.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H |
InChI Key |
XHQYBDSXTDXSHY-UHFFFAOYSA-N |
SMILES |
C(=O)(N)NN.Cl |
Isomeric SMILES |
C(=O)(N)N[NH3+].[Cl-] |
Canonical SMILES |
[H+].C(=O)(N)NN.[Cl-] |
boiling_point |
347 to 365 °F at 760 mm Hg DECOMPOSES (NTP, 1992) |
Color/Form |
Prisms from dilute alcohol White crystals |
melting_point |
342 to 347 °F decomposes at 347-365° F (EPA, 1998) 175-185 °C /decomposes/ |
Key on ui other cas no. |
563-41-7 |
physical_description |
Snow white crystals. Used as a reagent for ketones and aldehydes with which it affords crystalline compounds having characteristic melting points. (EPA, 1998) |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Related CAS |
57-56-7 (Parent) |
solubility |
Very soluble (NTP, 1992) Freely sol in water with acid reaction; very slightly sol in hot alcohol; Insol in anhyd ether Insoluble in absolute alcohol In water, 1X10+6 mg/L at 25 °C /Estimated/ 9.2 [ug/mL] |
Synonyms |
Hydrazinecarboxamide Monohydrochloride; Aminourea Hydrochloride; Semicarbazide Chloride; SEM |
vapor_pressure |
0.13 mm Hg at 25 °C /Estimated/ |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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